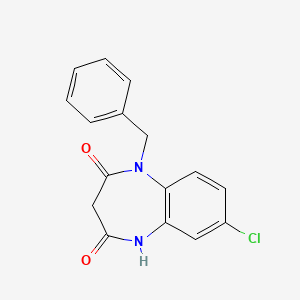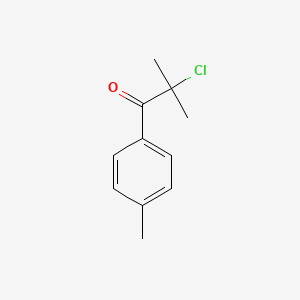
2-Chloro-2-methyl-1-(4-methylphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2-methyl-1-(4-methylphenyl)propan-1-one is an organic compound with the molecular formula C10H11ClO. It is a key intermediate in the synthesis of various chemical substances, including pharmaceuticals and agrochemicals. This compound is known for its role in the production of stimulant drugs related to cathinone and methcathinone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-methyl-1-(4-methylphenyl)propan-1-one typically involves the reaction of 2-chloropropionamide with toluene under specific conditions . The reaction is carried out in the presence of a strong base, which facilitates the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified through various techniques, such as distillation and crystallization, to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-2-methyl-1-(4-methylphenyl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxyl or amino derivatives.
Applications De Recherche Scientifique
2-Chloro-2-methyl-1-(4-methylphenyl)propan-1-one is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-2-methyl-1-(4-methylphenyl)propan-1-one involves its interaction with specific molecular targets. In the case of its role as an intermediate in stimulant drugs, the compound affects the transport of monoamines (dopamine, noradrenaline, and serotonin) across the synaptic gap. This inhibition leads to increased levels of these neurotransmitters, resulting in stimulant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(4-methylphenyl)propan-1-one: Similar structure but with a bromine atom instead of chlorine.
4-Methylacetophenone: Similar aromatic ring structure but lacks the chloro and methyl groups on the propanone chain.
Uniqueness
2-Chloro-2-methyl-1-(4-methylphenyl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of various chemical compounds, particularly in the pharmaceutical industry .
Propriétés
Numéro CAS |
61434-25-1 |
|---|---|
Formule moléculaire |
C11H13ClO |
Poids moléculaire |
196.67 g/mol |
Nom IUPAC |
2-chloro-2-methyl-1-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C11H13ClO/c1-8-4-6-9(7-5-8)10(13)11(2,3)12/h4-7H,1-3H3 |
Clé InChI |
RSXWOGGLBKHBST-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C(C)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


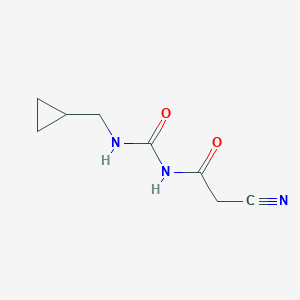

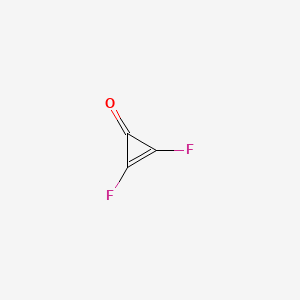


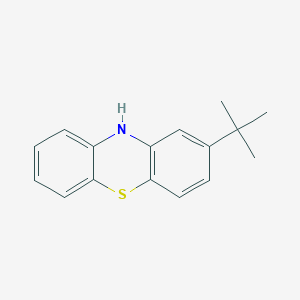
![Diethyl [(4-ethenylphenyl)methylidene]propanedioate](/img/structure/B14585519.png)
![5-Acetyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14585525.png)

![(4S)-2,2-Dimethyl-4-{[(naphthalen-1-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B14585537.png)
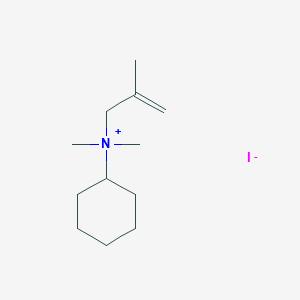
![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14585569.png)

